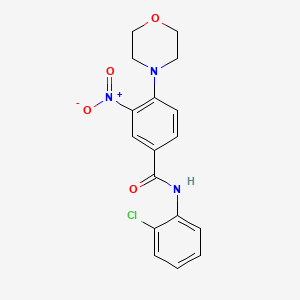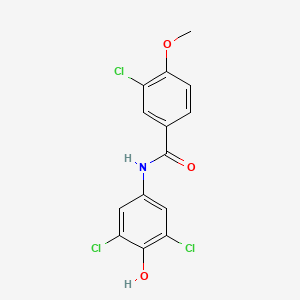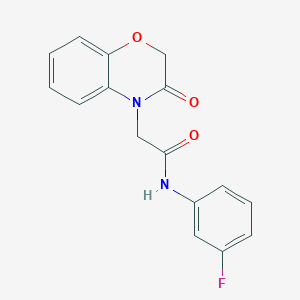
N-(2-chlorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide
Descripción general
Descripción
N-(2-chlorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide, commonly known as Temozolomide, is a chemotherapy drug used to treat various types of cancer. It belongs to the class of drugs known as alkylating agents, which work by damaging the DNA in cancer cells, preventing them from dividing and growing. The purpose of
Mecanismo De Acción
Temozolomide works by damaging the DNA in cancer cells, which prevents them from dividing and growing. Specifically, it causes methylation of the O6 position of guanine, leading to the formation of O6-methylguanine. This modification causes the DNA to become unstable, leading to cell death. Temozolomide is also able to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Temozolomide has been found to have several biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage, inhibit DNA repair mechanisms, and disrupt cell cycle progression. Temozolomide has also been found to induce apoptosis in cancer cells, leading to cell death. Additionally, it has been shown to have anti-angiogenic effects, inhibiting the growth of new blood vessels that supply nutrients to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Temozolomide for lab experiments is its ability to cross the blood-brain barrier and target cancer cells in the brain. This makes it a valuable tool for studying brain tumors and developing new treatments for these types of cancers. However, Temozolomide also has several limitations for lab experiments, including its high cost and potential toxicity to healthy cells. Additionally, it may not be effective for all types of cancer, and resistance to the drug can develop over time.
Direcciones Futuras
For the study of Temozolomide include the development of new combination therapies and the exploration of its use in combination with immunotherapy.
Aplicaciones Científicas De Investigación
Temozolomide has been extensively studied for its effectiveness in treating various types of cancer, including glioblastoma multiforme, melanoma, and astrocytoma. It has been found to be particularly effective in treating brain tumors, as it is able to cross the blood-brain barrier and target cancer cells in the brain. Temozolomide is also being studied for its potential use in combination with other chemotherapy drugs and radiation therapy to improve treatment outcomes.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c18-13-3-1-2-4-14(13)19-17(22)12-5-6-15(16(11-12)21(23)24)20-7-9-25-10-8-20/h1-6,11H,7-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGGHHWZZXXVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide](/img/structure/B4405706.png)
![1-{[(6-bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B4405708.png)


![3-[(4-methyl-1-piperazinyl)sulfonyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4405719.png)
![4-[3-(3,5-dimethyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B4405727.png)
![methyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4405733.png)
![N-(2-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4405753.png)
![4-ethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4405763.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4405771.png)


![1-{4-[2-(allylamino)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4405801.png)